CACT Inhibition Potency: Octanoylcarnitine vs. Shorter- and Longer-Chain Acylcarnitines
In isolated rat liver mitochondria, (+)-octanoylcarnitine strongly inhibits carnitine-acylcarnitine translocase (CACT) with an IC50 of approximately 35 μM [1]. This potency is equivalent to that of the long-chain analog (+)-palmitoylcarnitine (IC50 ∼35 μM) but dramatically exceeds that of the medium-chain analog (+)-hexanoylcarnitine (IC50 >200 μM) [1]. Notably, (+)-acetylcarnitine (C2) exhibits no measurable CACT inhibition, establishing a clear chain-length-dependent threshold for enzyme interaction [2].
| Evidence Dimension | CACT inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 ∼35 μM |
| Comparator Or Baseline | (+)-Hexanoylcarnitine (C6): IC50 >200 μM; (+)-Decanoylcarnitine (C10): IC50 ∼5 μM; (+)-Acetylcarnitine (C2): No inhibition |
| Quantified Difference | >5.7-fold more potent than C6; ~7-fold less potent than C10 |
| Conditions | Rat liver mitochondria; CACT activity assay |
Why This Matters
This differential inhibition profile enables researchers to select octanoylcarnitine for experiments requiring intermediate CACT modulation without the excessive potency of decanoylcarnitine or the inactivity of shorter-chain analogs.
- [1] Baillet, L., Mullur, R. S., Esser, V., & McGarry, J. D. (2000). Elucidation of the mechanism by which (+)-acylcarnitines inhibit mitochondrial fatty acid transport. Journal of Biological Chemistry, 275(47), 36766-36768. View Source
- [2] Baillet, L., et al. (2000). Elucidation of the Mechanism by Which (+)-Acylcarnitines Inhibit Mitochondrial Fatty Acid Transport. Journal of Biological Chemistry, 275(47), 36766-36768. View Source
